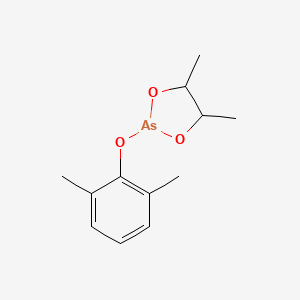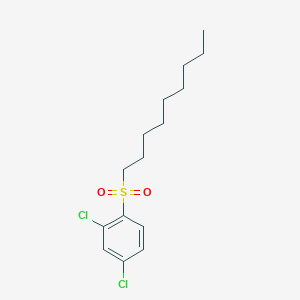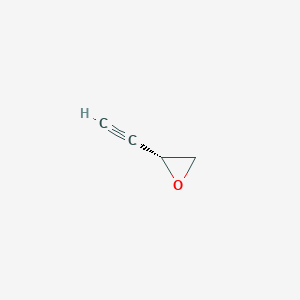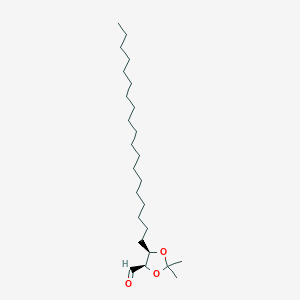![molecular formula C10H16Cl3NO3S B12612204 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate CAS No. 917616-23-0](/img/structure/B12612204.png)
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trichloroethyl group attached to a bicyclic nonane ring system, which includes a sulfonate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate typically involves multiple steps, starting with the preparation of the bicyclic nonane ring system. One common method involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This reaction yields the desired bicyclic structure, which can then be further functionalized to introduce the trichloroethyl and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The trichloroethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonate group can yield sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bicyclic nonane ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloroethyl 9-azabicyclo[4.2.1]nonane-9-sulfonate
- 2,2,2-Trichloroethyl 9-azabicyclo[3.2.1]octane-9-sulfonate
Uniqueness
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is unique due to its specific ring size and the presence of both trichloroethyl and sulfonate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
917616-23-0 |
|---|---|
分子式 |
C10H16Cl3NO3S |
分子量 |
336.7 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate |
InChI |
InChI=1S/C10H16Cl3NO3S/c11-10(12,13)7-17-18(15,16)14-8-5-3-1-2-4-6-9(8)14/h8-9H,1-7H2 |
InChIキー |
MCUIDSVWKOCLEL-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2C(N2S(=O)(=O)OCC(Cl)(Cl)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

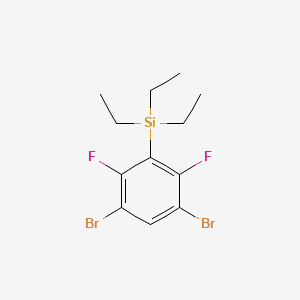
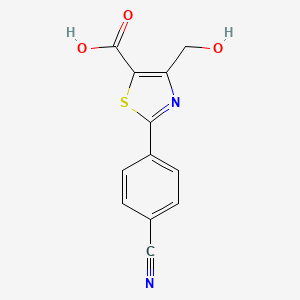
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
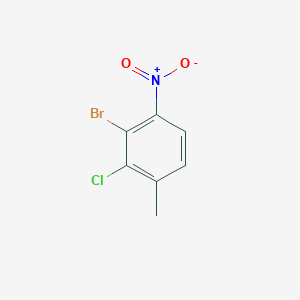
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
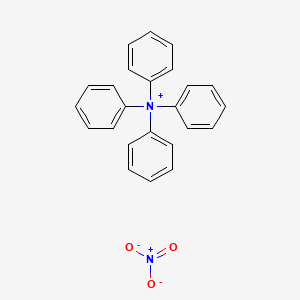
![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
